molecular formula C18H18N2O4 B2482688 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea CAS No. 1351614-22-6

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

Cat. No. B2482688
CAS RN: 1351614-22-6
M. Wt: 326.352
InChI Key: NCWVDDBQJVCAEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives often involves reactions with various substituted amines and specific catalysts to produce compounds with desired activities and properties. For example, Shankar et al. (2017) reported the synthesis of novel urea derivatives through reactions involving substituted amines and triphosgene, indicating a method that could potentially be adapted for the synthesis of the target compound (Shankar et al., 2017).

Molecular Structure Analysis

The molecular structure of urea derivatives is elucidated using various spectroscopic techniques, including NMR, IR, MS, and HRMS, providing detailed insights into the chemical environment and bonding patterns within these molecules. The structural analysis enables the identification of functional groups responsible for the chemical reactivity and interaction of these compounds (Shankar et al., 2017).

Chemical Reactions and Properties

Urea derivatives participate in a range of chemical reactions, contributing to their diverse applications in organic synthesis and medicinal chemistry. These reactions include conjugate additions, transacylations, and rearrangements, which are influenced by the molecular structure and substituents present on the urea moiety. The chemical properties of these compounds, such as reactivity and stability, are determined by their structural features and the nature of substituents (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are influenced by the molecular structure and can be tailored through synthetic modifications to meet specific requirements. For instance, polymorphism in urea derivatives can affect their solubility and bioavailability, which is significant for pharmaceutical applications (Yano et al., 1996).

Scientific Research Applications

Antioxidant Activity

Derivatives of heterocyclic compounds, similar in structure to the compound of interest, have been synthesized and characterized for their antioxidant activities. For instance, coumarin derivatives exhibit high antioxidant activities, suggesting potential applications in enhancing oxidative stability in various contexts (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas, via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlights a methodological advancement in urea synthesis. This process achieves good yields without racemization, demonstrating the versatility and efficiency of urea derivatives in synthetic chemistry (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

Inhibitors of Protein Kinases

Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) indicates the potential therapeutic applications of urea derivatives. These compounds show significant potency, suggesting their role in developing treatments for diseases involving ROCK1 and 2 (Roberta Pireddu et al., 2012).

Antimicrobial Activity

Urea derivatives have also been synthesized and evaluated for their antimicrobial activity. Some novel urea derivatives showed promising activity against selected Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (B. Shankar et al., 2017).

Hydroxylation of Unactivated C−H Bonds

Oxaziridine-mediated catalytic hydroxylation using hydrogen peroxide for unactivated C−H bonds, involving urea derivatives, showcases the chemical utility of urea derivatives in fine-tuning reaction conditions for specific outcomes. This process emphasizes the role of urea derivatives in advancing synthetic methodologies (Benjamin H. Brodsky, J. D. Bois, 2005).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(20-13-5-6-15-16(9-13)24-11-23-15)19-10-18(22)8-7-12-3-1-2-4-14(12)18/h1-6,9,22H,7-8,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWVDDBQJVCAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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